molecular formula C15H25NO B10966138 3-cyclohexyl-N,N-di(prop-2-en-1-yl)propanamide

3-cyclohexyl-N,N-di(prop-2-en-1-yl)propanamide

Cat. No.: B10966138
M. Wt: 235.36 g/mol
InChI Key: ZAZAKNCKHOVEGL-UHFFFAOYSA-N
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Description

3-cyclohexyl-N,N-di(prop-2-en-1-yl)propanamide is an organic compound with a complex structure that includes a cyclohexyl group and two prop-2-en-1-yl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N,N-di(prop-2-en-1-yl)propanamide typically involves the reaction of cyclohexylamine with prop-2-en-1-yl bromide to form N,N-di(prop-2-en-1-yl)cyclohexylamine. This intermediate is then reacted with propanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N,N-di(prop-2-en-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as alkyl halides can replace the prop-2-en-1-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Saturated amides.

    Substitution: New amide derivatives with different alkyl groups.

Scientific Research Applications

3-cyclohexyl-N,N-di(prop-2-en-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N,N-di(prop-2-en-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-di(prop-2-en-1-yl)cyclohexylamine: A precursor in the synthesis of 3-cyclohexyl-N,N-di(prop-2-en-1-yl)propanamide.

    Cyclohexylamine: A simpler amine with a cyclohexyl group.

    N,N-di(prop-2-en-1-yl)propanamide: Lacks the cyclohexyl group but has similar reactivity.

Uniqueness

This compound is unique due to the presence of both cyclohexyl and prop-2-en-1-yl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

3-cyclohexyl-N,N-bis(prop-2-enyl)propanamide

InChI

InChI=1S/C15H25NO/c1-3-12-16(13-4-2)15(17)11-10-14-8-6-5-7-9-14/h3-4,14H,1-2,5-13H2

InChI Key

ZAZAKNCKHOVEGL-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)CCC1CCCCC1

Origin of Product

United States

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